tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate

Description

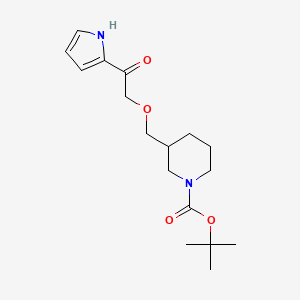

This compound features a piperidine core substituted at position 3 with a (2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl group and a tert-butyl carbamate at position 1.

Properties

IUPAC Name |

tert-butyl 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-9-5-6-13(10-19)11-22-12-15(20)14-7-4-8-18-14/h4,7-8,13,18H,5-6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXVGXJXRNGWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COCC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116150 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420801-86-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420801-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound tert-Butyl 3-((2-oxo-2-(1H-pyrrol-2-yl)ethoxy)methyl)piperidine-1-carboxylate is a piperidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections such as HIV .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit potent antiviral activities. For instance, a study reported an EC50 value of 0.0055 µM against the wild-type HIV strain, demonstrating significant efficacy . The compound's ability to inhibit viral replication while maintaining low cytotoxicity levels is particularly noteworthy.

Cytotoxicity and Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the safety profile of antiviral agents. The compound showed a high SI value, indicating a favorable therapeutic window. In vitro studies have demonstrated that its cytotoxicity is significantly lower than that of standard antiviral drugs, suggesting it could be a safer alternative in clinical applications .

Study on Antiviral Properties

A recent study focused on the synthesis and evaluation of related piperidine derivatives revealed that modifications in the chemical structure could enhance antiviral potency while reducing cytotoxic effects. The study highlighted the importance of structural optimization in developing effective NNRTIs .

Research on Mechanistic Insights

Another research effort utilized molecular docking studies to elucidate the binding interactions between the compound and its target enzymes. The findings indicated that the compound forms stable complexes with key residues in the active sites of reverse transcriptase, which is essential for its inhibitory action .

Data Table: Comparative Biological Activity

| Compound Name | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.0055 | >221 | >40,000 |

| Standard NNRTI | 0.0029 | <100 | <34,000 |

Comparison with Similar Compounds

Structural Analog 1: tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Structure : Position 4 substituent: 2-chloro-2-oxoethyl.

- Key Differences :

- Substitution at position 4 vs. position 3 in the target compound.

- Chloro-oxoethyl group replaces pyrrole-containing ethoxy methyl.

- Synthesis : Uses sec-butyllithium at -78°C, indicating base-sensitive intermediates .

- Reactivity : The chloro group may act as a leaving group, enabling nucleophilic substitution, unlike the stable pyrrole in the target compound.

Structural Analog 2: tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate

- Structure : Propyl linker with pyrazine-2-yl substituent.

- Key Differences :

- Longer propyl chain vs. methyl linker in the target compound.

- Pyrazine (aromatic, two nitrogen atoms) vs. pyrrole (one nitrogen).

- Implications :

Structural Analog 3: tert-Butyl 3-(methyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)piperidine-1-carboxylate

- Structure: Methylamino linker instead of ethoxy methyl.

- Key Differences: Amino group introduces basicity (pKa ~8–10) vs. ether oxygen’s neutrality. Potential for hydrogen bonding via the NH group .

- Applications: The amino linker could improve membrane permeability but may reduce metabolic stability.

Structural Analog 4: tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate

- Structure : Tosyloxy methyl substituent.

- Key Differences :

- Tosyl group (excellent leaving group) vs. stable pyrrole-ethoxy methyl.

- Utility : Likely an intermediate for further functionalization (e.g., Suzuki coupling) .

Comparative Analysis Table

Research Findings and Implications

- Positional Effects : Substitution at position 3 (target compound) vs. 4 (Analog 1) alters steric and electronic interactions with biological targets.

- Linker Flexibility : Methyl linkers (target compound) may reduce conformational freedom compared to propyl chains (Analog 2), affecting binding pocket fit.

- Heterocycle Impact : Pyrrole (target) offers moderate hydrogen bonding, while pyrazine (Analog 2) provides stronger dipole interactions .

- Synthetic Utility : Compounds with leaving groups (e.g., Analog 4) are versatile intermediates, whereas the target compound’s stability suits direct bioactivity screening .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, such as coupling the pyrrole moiety to the piperidine backbone via a protected ethoxy linker. Key steps include Boc-protection of the piperidine nitrogen, followed by nucleophilic substitution or Mitsunobu reactions to introduce the ethoxymethyl-pyrrole group. Purification often employs column chromatography (e.g., silica gel with ethanol/chloroform or hexane/ethyl acetate gradients) to isolate intermediates and final products . Reaction yields (e.g., 64–93%) depend on temperature control and stoichiometric ratios of reagents like NaH or methyl iodide .

Q. How is the compound characterized, and what analytical techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrrole protons (δ ~6.5–7.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Physical properties (e.g., light yellow solid vs. colorless oil) may vary with synthetic conditions and require differential scanning calorimetry (DSC) for polymorph analysis .

Q. What safety precautions are necessary during handling?

The compound requires respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to acute toxicity risks (oral, dermal, inhalation; Category 4). Work should occur in fume hoods with emergency eyewash stations. Storage conditions include inert atmospheres (argon) at –20°C to prevent degradation .

Q. How do solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, THF) facilitates reactions, while limited aqueous solubility complicates biological assays. Stability studies under varying pH and temperature reveal susceptibility to hydrolysis of the ester and Boc groups, necessitating pH-controlled buffers and anhydrous conditions .

Q. What are the common impurities, and how are they resolved?

Byproducts like de-Boc derivatives or oxidized pyrrole adducts may form. Reverse-phase HPLC or preparative TLC effectively separates these impurities. Residual solvents (e.g., THF, dichloromethane) are monitored via GC-MS and removed under vacuum .

Advanced Research Questions

Q. How does the compound’s reactivity influence its use in medicinal chemistry?

The tert-butyl carbamate acts as a transient protecting group for amines, enabling selective functionalization of the piperidine ring. The pyrrole-ethoxy linker participates in Huisgen cycloadditions or Suzuki couplings for diversification. Computational modeling (e.g., DFT) predicts electrophilic sites for targeted modifications .

Q. What contradictions exist in reported physicochemical data, and how are they resolved?

Discrepancies in physical states (e.g., solid vs. oil) arise from polymorphism or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography clarify phase transitions. For example, tert-butyl derivatives often crystallize upon prolonged drying, while traces of ethanol may stabilize oily forms .

Q. What strategies optimize biological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on replacing the pyrrole with bioisosteres (e.g., indole) or modifying the ethoxy linker length. Toxicity is mitigated via prodrug approaches, where the Boc group is enzymatically cleaved in vivo to release active metabolites .

Q. How is the compound used in interaction studies with biological targets?

Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify binding affinities to enzymes like kinases or GPCRs. Fluorescent tagging (e.g., BODIPY) enables cellular uptake studies via confocal microscopy. Contrasting data between in vitro and cell-based assays may reflect membrane permeability limitations .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Batch-to-batch variability in column chromatography necessitates switch to continuous flow systems for reproducibility. Catalytic methods (e.g., Pd-mediated cross-couplings) reduce metal residues. Stability under lyophilization conditions must be validated for long-term storage of API intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.